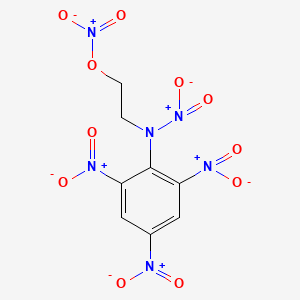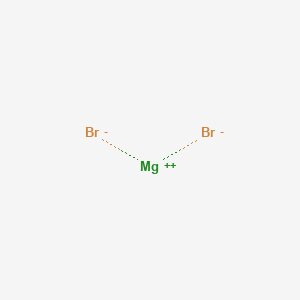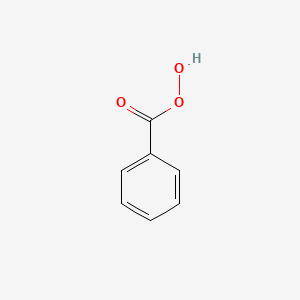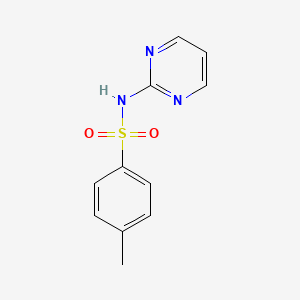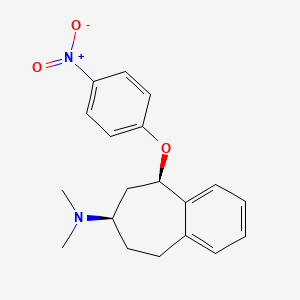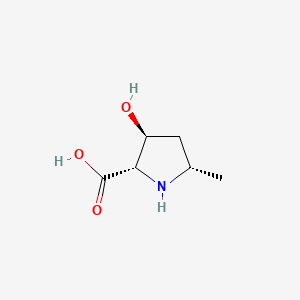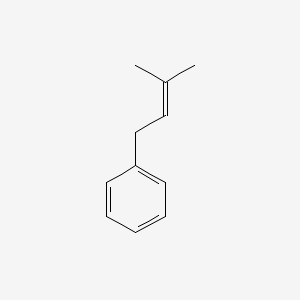
(3-Méthyl-2-butényl)benzène
Vue d'ensemble
Description
(3-Methyl-2-butenyl)benzene, also known as 3-Methyl-1-phenyl-2-butene, is an organic compound belonging to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a (3-methyl-2-butenyl) group. This compound is characterized by its molecular formula C11H14 and a molecular weight of 146.2289 g/mol .
Applications De Recherche Scientifique
(3-Methyl-2-butenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
Target of Action
(3-Methyl-2-butenyl)benzene, also known as 3-Methyl-1-phenyl-2-butene
Mode of Action
It is known that benzene derivatives can undergo electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a part of the interaction mechanism of (3-Methyl-2-butenyl)benzene with its targets.
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical reactions, including the suzuki–miyaura coupling . This reaction is widely applied in carbon–carbon bond forming reactions, and it involves the use of organoboron reagents .
Pharmacokinetics
The compound’s molecular weight of 1462289 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s potential to form sigma-bonds with the benzene ring suggests it may have the ability to modify the structure of target molecules, potentially altering their function.
Analyse Biochimique
Biochemical Properties
(3-Methyl-2-butenyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between (3-Methyl-2-butenyl)benzene and cytochrome P450 enzymes involves the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, such as proteins and nucleic acids, potentially leading to various biochemical effects.
Cellular Effects
The effects of (3-Methyl-2-butenyl)benzene on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism . For instance, (3-Methyl-2-butenyl)benzene has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of (3-Methyl-2-butenyl)benzene involves its interaction with various biomolecules, including enzymes and receptors. One of the primary mechanisms is the binding of (3-Methyl-2-butenyl)benzene to cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can inhibit or activate other enzymes, resulting in changes in cellular processes. Additionally, (3-Methyl-2-butenyl)benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methyl-2-butenyl)benzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical and cellular effects compared to the parent compound. Long-term exposure to (3-Methyl-2-butenyl)benzene in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of (3-Methyl-2-butenyl)benzene in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function . At higher doses, (3-Methyl-2-butenyl)benzene can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity.
Metabolic Pathways
(3-Methyl-2-butenyl)benzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The metabolism of this compound involves oxidation, leading to the formation of reactive intermediates that can further react with other biomolecules. These metabolic reactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of (3-Methyl-2-butenyl)benzene within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, (3-Methyl-2-butenyl)benzene can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Methyl-2-butenyl)benzene is influenced by its chemical properties and interactions with cellular components . This compound can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of (3-Methyl-2-butenyl)benzene can affect its activity and function, as it may interact with different biomolecules in specific cellular compartments. Additionally, post-translational modifications and targeting signals can direct (3-Methyl-2-butenyl)benzene to specific organelles, influencing its biochemical and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (3-Methyl-2-butenyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with (3-methyl-2-butenyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the (3-methyl-2-butenyl) group is introduced to the benzene ring .
Industrial Production Methods: Industrial production of (3-Methyl-2-butenyl)benzene typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-2-butenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of (3-Methyl-2-butenyl)benzene can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene, sulfonylbenzene, halobenzene derivatives.
Comparaison Avec Des Composés Similaires
- (2-Methyl-3-butenyl)benzene
- (3-Methyl-3-butenyl)benzene
- (2-Phenethylpropene)
Comparison: (3-Methyl-2-butenyl)benzene is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to (2-Methyl-3-butenyl)benzene and (3-Methyl-3-butenyl)benzene, it exhibits different reactivity in electrophilic aromatic substitution reactions due to the position of the substituents .
Propriétés
IUPAC Name |
3-methylbut-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-10(2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADZHWYGCKKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196330 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4489-84-3 | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Methyl-2-butenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (3-methyl-2-butenyl)benzene in the synthesis of 1,1-dimethyl-4-indanol derivatives?
A1: (3-Methyl-2-butenyl)benzene derivatives, specifically 2-(3-methyl-2-butenyl)phenols (5a,b) and 1-methoxy-2-(3-methyl-2-butenyl)benzenes (6a,b), serve as crucial intermediates in the synthesis of 1,1-dimethyl-4-indanols (3a,b) []. These intermediates undergo intramolecular Friedel–Crafts cyclization, a key step in forming the desired indanol structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


